(Z)-1-(benzotriazol-1-yl)-3-[3-(3-nitrophenyl)-1-phenylpyrazol-4-yl]prop-2-en-1-one
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Overview
Description
(Z)-1-(benzotriazol-1-yl)-3-[3-(3-nitrophenyl)-1-phenylpyrazol-4-yl]prop-2-en-1-one is a complex organic compound that features a benzotriazole moiety linked to a pyrazole ring through a propenone bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-(benzotriazol-1-yl)-3-[3-(3-nitrophenyl)-1-phenylpyrazol-4-yl]prop-2-en-1-one typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a hydrazine derivative with an appropriate diketone.
Introduction of the nitro group: Nitration of the phenyl ring can be carried out using a mixture of concentrated nitric and sulfuric acids.
Formation of the propenone bridge: This can be achieved through a Claisen-Schmidt condensation reaction between the pyrazole derivative and an appropriate aldehyde.
Attachment of the benzotriazole moiety: This can be done by reacting the intermediate with benzotriazole under suitable conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the propenone bridge or the phenyl rings.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst.
Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amino derivatives of the original compound.
Substitution: Substituted benzotriazole derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound could be used as a ligand in transition metal catalysis.
Organic Synthesis: It may serve as an intermediate in the synthesis of more complex molecules.
Biology
Drug Development:
Medicine
Therapeutic Agents: Investigation into its potential as an anti-inflammatory or anticancer agent.
Industry
Materials Science: Possible use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (Z)-1-(benzotriazol-1-yl)-3-[3-(3-nitrophenyl)-1-phenylpyrazol-4-yl]prop-2-en-1-one would depend on its specific application. For example, if used as a drug, it might interact with specific enzymes or receptors in the body, modulating their activity. The benzotriazole moiety could play a role in binding to metal ions, while the pyrazole ring might interact with biological targets through hydrogen bonding or hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
(Z)-1-(benzotriazol-1-yl)-3-[3-(4-nitrophenyl)-1-phenylpyrazol-4-yl]prop-2-en-1-one: Similar structure but with a different position of the nitro group.
(Z)-1-(benzotriazol-1-yl)-3-[3-(3-nitrophenyl)-1-methylpyrazol-4-yl]prop-2-en-1-one: Similar structure but with a methyl group on the pyrazole ring.
Uniqueness
The unique combination of the benzotriazole and pyrazole moieties, along with the specific positioning of the nitro group, gives (Z)-1-(benzotriazol-1-yl)-3-[3-(3-nitrophenyl)-1-phenylpyrazol-4-yl]prop-2-en-1-one distinct chemical and physical properties that may be advantageous in certain applications.
Properties
IUPAC Name |
(Z)-1-(benzotriazol-1-yl)-3-[3-(3-nitrophenyl)-1-phenylpyrazol-4-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N6O3/c31-23(29-22-12-5-4-11-21(22)25-27-29)14-13-18-16-28(19-8-2-1-3-9-19)26-24(18)17-7-6-10-20(15-17)30(32)33/h1-16H/b14-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZCVBNLMAHELCJ-YPKPFQOOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC(=CC=C3)[N+](=O)[O-])C=CC(=O)N4C5=CC=CC=C5N=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC(=CC=C3)[N+](=O)[O-])/C=C\C(=O)N4C5=CC=CC=C5N=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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